4,4'-Stilbenedicarboxylic acid

Catalog No.
S618244
CAS No.
100-31-2
M.F
C16H12O4
M. Wt
268.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Stilbenedicarboxylic acid

CAS Number

100-31-2

Product Name

4,4'-Stilbenedicarboxylic acid

IUPAC Name

4-[(E)-2-(4-carboxyphenyl)ethenyl]benzoic acid

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

InChI

InChI=1S/C16H12O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H,(H,17,18)(H,19,20)/b2-1+

InChI Key

SBBQDUFLZGOASY-OWOJBTEDSA-N

SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=O)O)C(=O)O

Synonyms

4,4'-stilbenedicarboxylic acid

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=O)O)C(=O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C(=O)O)C(=O)O

Metal-Organic Frameworks (MOFs):

4,4'-SDA acts as a luminescent ligand, meaning it can bind to metal ions and emit light. This characteristic makes it valuable in constructing three-dimensional (3D) MOFs. These frameworks consist of metal ions connected by organic linker molecules, like 4,4'-SDA. The resulting structures have numerous potential applications, including:

  • Sensing: MOFs with 4,4'-SDA can selectively detect specific molecules due to their unique luminescence properties.
  • Drug delivery: MOFs can encapsulate and deliver drugs to targeted cells, making them promising tools for cancer treatment.
  • Luminescence: The luminescent properties of 4,4'-SDA-based MOFs can be used in various optoelectronic applications, such as light-emitting diodes (LEDs) and solar cells.
  • Gas adsorption: MOFs with 4,4'-SDA can efficiently capture and store gases, making them relevant for gas separation and environmental remediation.

Fluorescent Whitening Agents:

4,4'-SDA serves as a precursor in the synthesis of stilbene-based fluorescent whitening agents (FWAs). These FWAs absorb ultraviolet (UV) light and re-emit it as visible light, giving fabrics, detergents, and paper a brighter and whiter appearance.

Other Applications:

,4'-SDA is also being explored in other research areas, including:

  • Supercapacitors and batteries: The material's properties show potential for developing new energy storage devices.
  • Organic synthesis: 4,4'-SDA can be used as a building block for the synthesis of various organic compounds.

4,4'-Stilbenedicarboxylic acid is an organic compound with the molecular formula C₁₆H₁₂O₄. This compound is a derivative of stilbene, characterized by two carboxylic acid groups attached to its benzene rings. It is known for its luminescent properties and is utilized as a ligand in various chemical applications, particularly in the formation of metal-organic frameworks (MOFs) due to its ability to form stable complexes with metal ions .

  • Acute Toxicity: 4,4'-SDCA is classified as harmful if swallowed and can cause skin and eye irritation [4].
  • Flammability: Limited data available, but the presence of aromatic rings suggests potential flammability.
  • Reactivity: No specific information on reactivity, but carboxylic acid groups can react with strong bases or reducing agents.
Safety Precautions

Standard laboratory safety practices should be followed when handling 4,4'-SDCA, including wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.

Data Source:

  • PubChem.
  • Li, H., et al. (2023). (Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker. CrystEngComm, 25(2), 332-342.
  • Ullmann reaction.
  • Sigma-Aldrich.

  • Oxidation: This compound can be oxidized to yield corresponding quinones. Common reagents for this reaction include potassium permanganate and chromium trioxide in acidic conditions.
  • Reduction: The carboxylic acid groups can be reduced to alcohols using reagents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The aromatic rings undergo electrophilic substitution reactions, which can introduce halogens or nitro groups under controlled conditions .

Common Reagents and Conditions

Reaction TypeReagentsMajor Products
OxidationPotassium permanganate, Chromium trioxideQuinones
ReductionLithium aluminum hydride, Sodium borohydrideAlcohols
SubstitutionHalogens, Nitrating agentsHalogenated or nitrated derivatives

Research indicates that 4,4'-Stilbenedicarboxylic acid exhibits various biological activities:

  • Anticancer Properties: Studies have explored its potential as an anti-cancer agent, particularly in targeting specific cancer cell lines.
  • Anti-inflammatory Effects: The compound has shown promise in reducing inflammation, making it a candidate for therapeutic applications.
  • Fluorescent Probes: Its luminescent properties allow it to be utilized as a fluorescent probe in biochemical assays .

The synthesis of 4,4'-Stilbenedicarboxylic acid can be achieved through several methods:

  • Dibromostilbene Reaction: A common method involves reacting dibromostilbene with sodium carbonate in an alcoholic solution. This reaction is catalyzed by copper powder and maintained at boiling temperatures.
  • Coupling Reactions: Another method includes coupling paratolunitrile under alkaline conditions to form the desired dicarboxylic acid .

Industrial Production

In industrial settings, continuous flow reactors and optimized reaction conditions are often employed to enhance yield and purity.

4,4'-Stilbenedicarboxylic acid has diverse applications across various fields:

  • Chemistry: Used as a ligand in the synthesis of metal-organic frameworks.
  • Biology: Investigated for drug delivery systems and as a fluorescent probe.
  • Medicine: Explored for therapeutic properties including anti-cancer and anti-inflammatory effects.
  • Industry: Utilized in producing luminescent materials and as an intermediate in organic synthesis .

The interaction studies of 4,4'-Stilbenedicarboxylic acid reveal its ability to form stable complexes with various metal ions. This property allows it to influence cellular processes by interacting with enzymes and proteins through hydrogen bonding and coordination mechanisms. These interactions can lead to significant changes in enzyme activity and cellular metabolism .

Several compounds share structural similarities with 4,4'-Stilbenedicarboxylic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
2,2'-Stilbenedicarboxylic acidTwo carboxylic groups on different benzene ringsDifferent spatial arrangement affecting reactivity
1,2-Benzenedicarboxylic acidCarboxylic groups on adjacent carbon atomsDifferent electronic properties
4-Hydroxy-4'-stilbenedicarboxylic acidHydroxy group addition alters solubilityEnhanced solubility compared to 4,4'-Stilbenedicarboxylic acid

The unique positioning of the carboxylic groups in 4,4'-Stilbenedicarboxylic acid contributes to its distinct chemical reactivity and biological activity compared to these similar compounds.

Conventional Organic Synthesis Routes

Wittig-Horner Olefination Approaches

The Wittig-Horner reaction represents a fundamental approach for synthesizing 4,4'-stilbenedicarboxylic acid through phosphonate-mediated olefination processes [2] [8]. This methodology utilizes phosphonate ester compounds as key intermediates, which are generated through systematic three-step synthetic protocols [8]. The process begins with the preparation of para-chloromethylbenzoic acid through chlorination of para-toluic acid using sulfuryl chloride in the presence of free radical initiators and chlorobenzene solvents [8].

The second step involves the formation of phosphonate compounds by heating para-chloromethylbenzoic acid with trialkyl phosphites at temperatures ranging from 140 to 180 degrees Celsius [8]. This reaction employs excess trialkyl phosphite as both reactant and solvent medium, with mole ratios typically maintained between 3:1 to 5:1 relative to the chloromethylbenzoic acid starting material [8]. The phosphonate formation proceeds through nucleophilic substitution mechanisms, simultaneously achieving esterification of the carboxyl group through alkyl groups derived from the phosphite ester [8].

The final Wittig-Horner olefination step involves contacting the phosphonate ester compound with alkyl para-formylbenzoate in the presence of alkali metal alkoxides and inert polar aprotic solvents [8]. Sodium, potassium, lithium, and cesium alkoxides containing one to four carbon atoms serve as effective bases for this transformation [8]. The reaction typically proceeds at temperatures between 25 to 35 degrees Celsius, utilizing solvents such as dimethylformamide, dimethylacetamide, dimethylsulfoxide, glycol diethers, glycol diesters, glycol ether esters, and haloaromatic compounds [8].

Research demonstrates that Wittig-Horner methodologies can achieve yields ranging from 62% to 95% depending on reaction conditions and substrate selection [5] [9]. Optimization studies indicate that the stereochemical outcome depends significantly on the ylide structure and reaction conditions, with stabilized ylides generally favoring formation of the trans-isomer [38] [39]. The reaction mechanism proceeds through formation of betaine intermediates followed by oxaphosphetane cyclization and subsequent elimination to generate the desired stilbene framework [38] [41].

Perkin Condensation Strategies

Perkin condensation represents an alternative classical approach for 4,4'-stilbenedicarboxylic acid synthesis through aldol-type condensation mechanisms [6] [47]. This methodology involves the reaction of aromatic aldehydes with anhydrides of aliphatic carboxylic acids in the presence of weak bases to generate alpha,beta-unsaturated carboxylic acid derivatives [6]. The process requires high temperatures and extended reaction times, with typical conditions involving temperatures above 200 degrees Celsius and reaction periods extending from several hours to multiple days [6].

The mechanism proceeds through enolate intermediate formation from the anhydride component, followed by condensation with benzaldehyde derivatives and subsequent intramolecular acyl substitution [6]. Base selection proves critical for reaction success, with sodium acetate, potassium acetate, cesium acetate, and triethylamine serving as effective catalysts [6]. Anhydrous conditions are particularly important when using sodium acetate as the base catalyst [6].

Optimization studies utilizing design of experiments methodology have demonstrated significant improvements in Perkin condensation yields through systematic parameter variation [47]. Key factors influencing reaction outcomes include sodium acetate concentration, acetic acid volume, aldehyde concentration, and microwave irradiation time [47]. Statistical analysis reveals that predicted yields can be calculated using the expression: Yield equals 21.1 plus 155 times factor A plus 8.85 times factor B minus 12.9 times factor C minus 0.03 times factor D, with various interaction terms contributing to the overall optimization [47].

Microwave-assisted Perkin condensation offers substantial advantages over conventional heating methods, reducing reaction times while maintaining or improving yields [6] [47]. Studies demonstrate that microwave irradiation enables completion of reactions in minutes rather than hours, with yields ranging from 56% to 91% for hydroxylated stilbene derivatives [44]. However, optimization requires careful selection of base systems, as sodium acetate effectiveness can be reduced under microwave conditions [6].

Catalytic Process Developments

Transition Metal-Mediated Coupling Reactions

Transition metal-catalyzed coupling reactions provide highly efficient pathways for 4,4'-stilbenedicarboxylic acid synthesis through carbon-carbon bond formation mechanisms [10] [14]. Palladium-catalyzed cross-coupling methodologies, including Heck reactions, Suzuki-Miyaura couplings, Stille reactions, and Negishi cross-couplings, enable systematic construction of the stilbene framework under mild reaction conditions [14] [15].

Heck coupling reactions utilize palladium catalysts to couple aryl halides with vinyl compounds, generating stilbene products through oxidative addition, transmetallation, and reductive elimination mechanisms [14] [16]. Optimized Heck conditions achieve yields ranging from 73% to 90% over three synthetic steps, with successful scale-up demonstrations reaching 150-gram batch sizes [16]. The methodology exhibits excellent functional group tolerance and enables synthesis of diverse substituted stilbene derivatives [16].

Suzuki-Miyaura coupling involves reaction between organoboron compounds and organic halides or triflates using palladium catalysts to form carbon-carbon sigma bonds [14] [15]. The catalytic cycle encompasses oxidative addition converting palladium(0) to palladium(II), anion exchange with base components, transmetallation between alkylborate complexes and palladium(II) species, and reductive elimination regenerating the palladium(0) catalyst [14]. Research demonstrates successful synthesis of stilbene derivatives using trans-2-phenylvinylboronic acid with aryl halides in 1,4-dioxane solvent and cesium carbonate base, achieving yields up to 98% [14].

Stille coupling reactions employ palladium-catalyzed coupling of aryl or vinyl halides with organostannanes through similar mechanistic pathways [14]. Optimization studies incorporating co-catalytic copper iodide and triphenylarsine ligands achieve stilbene yields of 82% [14]. However, environmental and toxicity concerns associated with organotin reagents limit the practical application of Stille methodologies compared to alternative coupling strategies [15].

The development of rhodium-catalyzed aerobic alkenylation represents a significant advancement in stilbene synthesis through carbon-hydrogen activation pathways [37]. This methodology enables one-pot synthesis from abundant aryl and vinyl arene substrates without requiring pre-functionalization steps [37]. The rhodium catalyst selectively activates carbon-hydrogen bonds while utilizing air-recycled copper oxidants, substantially improving atom economy and reducing chemical waste compared to traditional multi-step approaches [37].

Solvothermal Synthesis Techniques

Solvothermal synthesis techniques offer unique advantages for 4,4'-stilbenedicarboxylic acid preparation through high-temperature, high-pressure reaction conditions that enable formation of coordination polymers and metal-organic frameworks [11] [19]. These methodologies utilize the compound as a bridging ligand in hydrothermal reactions conducted in the presence of transition metal ions and auxiliary solvents [11] [13].

Research demonstrates successful preparation of coordination polymers using trans-stilbene-4,4'-dicarboxylic acid as bridging ligand with copper, cadmium, cobalt, and nickel metal centers [11] [13]. Hydrothermal reactions conducted in the presence of pyridine at temperatures around 100 degrees Celsius generate one-dimensional, two-dimensional, and three-dimensional coordination architectures depending on metal ion selection and reaction conditions [11]. The resulting structures exhibit diverse supramolecular arrangements, including quasi-linear coordination chains, binuclear motifs with double carboxylate bridges, and complex interpenetrated networks [11].

Systematic investigations of metal-organic framework synthesis reveal that 4,4'-stilbenedicarboxylic acid serves effectively as a linker molecule for zirconium-based MIL-140 structures [19]. Solvothermal syntheses conducted in highly concentrated reaction mixtures enable targeted formation of phase-pure products [19]. Temperature optimization studies demonstrate successful synthesis at reduced temperatures compared to traditional methods, making the process more accessible even when utilizing structurally delicate linker molecules [19].

The solvothermal approach enables precise control over reaction parameters including temperature, pressure, solvent composition, and metal-to-ligand ratios [19] [21]. Synthesis field diagrams provide systematic guidance for identifying optimal conditions to achieve phase-pure products [19]. The methodology proves particularly valuable for incorporating 4,4'-stilbenedicarboxylic acid into complex three-dimensional frameworks that exhibit unique porosity and guest molecule inclusion properties [11] [13].

Industrial-Scale Production Challenges

Purification and Isolation Protocols

Industrial-scale purification of 4,4'-stilbenedicarboxylic acid presents significant challenges due to the compound's limited solubility characteristics and the complexity of reaction mixtures [1] . The compound demonstrates solubility in polar aprotic solvents such as dimethylformamide and dimethylsulfoxide, but remains practically insoluble in water and most common organic solvents [23] [24]. This solubility profile necessitates specialized purification strategies that can effectively separate the desired product from reaction byproducts and starting materials.

Crystallization represents the primary purification method for 4,4'-stilbenedicarboxylic acid, with the compound typically isolated through cooling and filtration procedures [2] [8]. Industrial processes utilize controlled cooling protocols to maximize product recovery while minimizing impurity incorporation [8]. The crystalline product requires extensive washing procedures using cold organic solvents to remove residual reactants and catalysts [8]. Research demonstrates that washing with cold toluene followed by vacuum drying at 60 degrees Celsius achieves product purities exceeding 95% as determined by gas chromatographic analysis [8].

High-speed counter-current chromatography provides an alternative purification approach for stilbene derivatives, enabling separation based on partition coefficient differences between immiscible solvent systems [29] [33]. Studies demonstrate successful separation using stepwise elution with solvent systems composed of n-hexane-ethyl acetate-methanol-water in varying ratios [29]. The methodology achieves purities exceeding 95% as determined by high-performance liquid chromatography analysis, with separation times optimized through careful solvent system selection [33].

Chromatographic purification methods require significant optimization to achieve industrial viability [29] [33]. Solvent system selection must balance separation efficiency with retention of stationary phase, typically achieving 58% to 61% stationary phase retention while maintaining adequate separation factors [33]. The addition of polar modifiers such as n-butyl alcohol can substantially reduce separation times while maintaining purification effectiveness [33].

Purification MethodPurity AchievedRecovery YieldProcessing Time
Crystallization>95%76-88%2-4 hours
Counter-current Chromatography>95%80-95%6-15 hours
Semi-preparative HPLC>98%70-85%8-12 hours

Yield Optimization Through Process Engineering

Process engineering optimization for 4,4'-stilbenedicarboxylic acid production focuses on maximizing reaction yields while minimizing energy consumption and waste generation [34]. Industrial synthesis adapts condensation-hydrolysis methodologies using continuous flow reactors to enhance heat and mass transfer characteristics . These systems enable precise temperature control and residence time optimization, leading to improved product selectivity and reduced formation of undesired byproducts.

Design of experiments methodologies provide systematic approaches for optimizing reaction conditions across multiple variables simultaneously [34] [43]. Statistical analysis enables identification of critical factors affecting yield outcomes, including catalyst concentration, temperature profiles, residence times, and solvent selection [34]. Multitask Bayesian optimization techniques demonstrate particular effectiveness for reaction optimization, reducing the number of experimental trials required to achieve optimal conditions by 50% compared to traditional approaches [43].

The implementation of continuous flow technology offers substantial advantages for industrial-scale production [37]. Flow reactors enable precise control over reaction parameters while facilitating heat removal and reducing safety concerns associated with exothermic reactions . Research demonstrates successful scale-up from milligram quantities to multi-gram production with maintained yield efficiency [16] [37]. One-pot synthesis approaches utilizing rhodium-catalyzed aerobic alkenylation achieve overall yields of 73% over three steps with mean step yields of 90% [16].

Environmental considerations drive the development of greener synthesis methodologies that minimize waste generation and energy consumption [37]. Process improvements focus on eliminating pre-functionalization steps, reducing the number of synthetic operations, and implementing air-recycled oxidant systems [37]. These modifications substantially improve atom economy while reducing chemical waste and energy consumption compared to existing synthetic methods [37].

Industrial production protocols must address the challenge of separating 4,4'-stilbenedicarboxylic acid from structurally similar compounds and reaction byproducts [1] [8]. Traditional methods involving high-temperature reactions with sulfur produce complex mixtures containing starting materials and multiple products that prove extremely difficult to separate [1] [8]. Modern synthetic approaches utilizing phosphonate-mediated reactions or transition metal catalysis provide cleaner reaction profiles with improved product selectivity [8] [14].

Synthesis MethodOverall YieldEnvironmental ImpactScale-up Feasibility
Traditional Sulfur Method34-40%High (H₂S generation)Limited
Wittig-Horner Process76-88%ModerateGood
Transition Metal Catalysis73-90%LowExcellent
Flow Chemistry80-95%Very LowExcellent

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (86.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

100-31-2

Wikipedia

4-[(E)-2-(4-carboxyphenyl)ethenyl]benzoic acid

Dates

Modify: 2023-08-15

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